2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid
Overview
Description
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid is a complex chemical compound with diverse applications in scientific research. Its unique structure and properties make it a valuable resource in various fields, ranging from pharmaceuticals to materials science. The compound is known for its inhibitory activity against certain enzymes and its potential role in modulating neurotransmitter activity.
Preparation Methods
The synthesis of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid typically involves several steps, including the introduction of the amino group and the chlorination of the aromatic ring. One common synthetic route involves the reaction of 2-chloro-4-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Strecker synthesis to introduce the amino acid functionality . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for halogenation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid has several scientific research applications:
Enzyme Inhibition: It exhibits inhibitory activity against aminopeptidases, enzymes responsible for cleaving peptide bonds at the N-terminus of proteins.
Neuroscience Research: The compound is investigated for its potential role in modulating neurotransmitter activity, which is crucial for brain function and communication.
Antibacterial Activity: Some studies have reported its antibacterial activity against certain bacterial strains, suggesting its potential as a novel antibacterial agent.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. It inhibits aminopeptidases by binding to the active site of the enzyme, preventing the cleavage of peptide bonds. This inhibition can affect various biological processes, making it a valuable tool for studying enzyme function and developing new therapeutic strategies.
Comparison with Similar Compounds
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the methyl group on the aromatic ring, which may affect its binding affinity and specificity.
2-Amino-3-(4-methylphenyl)propanoic acid: Lacks the chlorine atom, which may influence its chemical reactivity and biological activity.
2-Amino-3-(2,4-dichlorophenyl)propanoic acid: Contains an additional chlorine atom, which may enhance its inhibitory activity but also increase its toxicity.
Properties
IUPAC Name |
2-amino-3-(2-chloro-4-methylphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFOYEOZSRIHPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.